molecular formula C12H16NO4S- B1588272 Boc-D-2-thienylalanine CAS No. 78452-55-8

Boc-D-2-thienylalanine

Cat. No.: B1588272
CAS No.: 78452-55-8
M. Wt: 270.33 g/mol
InChI Key: OJLISTAWQHSIHL-SECBINFHSA-M
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Description

Boc-D-2-thienylalanine, also known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid, is a derivative of the amino acid alanine. It is characterized by the presence of a thienyl group attached to the alanine backbone and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-2-thienylalanine typically involves the protection of the amino group of D-2-thienylalanine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-D-2-thienylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-2-thienylalanine primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The thienyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides .

Comparison with Similar Compounds

Uniqueness: Boc-D-2-thienylalanine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds. The thienyl group also enhances the compound’s stability and reactivity in various chemical reactions .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLISTAWQHSIHL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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